

# Bavisant (JNJ-31001074 / BEN-2001): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bavisant*

Cat. No.: *B1667764*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Bavisant**, also known as JNJ-31001074 and subsequently BEN-2001, is a potent and selective, orally active antagonist of the histamine H3 receptor.<sup>[1][2][3]</sup> Developed initially by Johnson & Johnson, this small molecule was investigated for its potential therapeutic effects in central nervous system disorders, primarily due to its ability to modulate the release of several key neurotransmitters.<sup>[1][3]</sup> By blocking the presynaptic H3 autoreceptors, **Bavisant** was shown to increase the levels of histamine, acetylcholine, norepinephrine, and dopamine in the brain, thereby offering a novel mechanism for treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.

Despite promising preclinical data, a pivotal Phase 2 clinical trial in adults with ADHD did not demonstrate statistically significant efficacy compared to placebo, leading to the discontinuation of its development for this indication. Subsequently, under the designation BEN-2001, the compound was investigated by BenevolentAI for the treatment of excessive daytime sleepiness in patients with Parkinson's disease in the CASPAR trial. This whitepaper provides a comprehensive technical overview of **Bavisant**, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for seminal assays, and visualizations of its signaling pathway and experimental workflows.

## Mechanism of Action

**Bavisant** acts as a high-affinity antagonist at the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a presynaptic heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

By antagonizing the H3 receptor, **Bavisant** blocks this inhibitory feedback loop, leading to an increased release of histamine and other neurotransmitters. This neurochemical cascade is believed to underlie the potential therapeutic effects of **Bavisant** on wakefulness, cognition, and attention. Preclinical studies have demonstrated that **Bavisant** increases acetylcholine levels in the rat frontal cortex.

## Quantitative Data

### Preclinical Data

The following tables summarize the key preclinical in vitro and in vivo data for **Bavisant** (JNJ-31001074).

Table 1: In Vitro Receptor Binding Affinity

| Parameter             | Value   | Species | Notes                                             |
|-----------------------|---------|---------|---------------------------------------------------|
| pKi                   | 8.27    | Human   | Data from a radioligand binding assay.            |
| hERG IC <sub>50</sub> | > 10 μM | Human   | Indicates low potential for cardiac side effects. |

Table 2: Preclinical Pharmacokinetics in Rats

| Compound       | Dose           | Cmax (ng/mL) | Tmax (h)  | t1/2 (h)  | AUC (ng·h/mL) | Bioavailability (%) |
|----------------|----------------|--------------|-----------|-----------|---------------|---------------------|
| Bavisant (11j) | 3 mg/kg (p.o.) | 155 ± 45     | 1.0 ± 0.0 | 3.3 ± 0.4 | 557 ± 117     | 26                  |

Data for **Bavisant** (referred to as compound 11j) from a preclinical study. Values are presented as mean ± SD.

Table 3: Ex Vivo Receptor Occupancy in Rats

| Compound       | Dose (mg/kg, p.o.) | Brain Concentration at 1h (µM) | Receptor Occupancy at 1h (%) |
|----------------|--------------------|--------------------------------|------------------------------|
| Bavisant (11j) | 3                  | 1.2 ± 0.2                      | 87 ± 3                       |

Data for **Bavisant** (referred to as compound 11j). Values are presented as mean ± SD.

## Clinical Data

The following table summarizes the primary efficacy results from the Phase 2 clinical trial of **Bavisant** in adults with ADHD (NCT00880217).

Table 4: Phase 2 Clinical Trial in Adults with ADHD (NCT00880217) - Primary Efficacy Outcome

| Treatment Group                | Mean Change from<br>Baseline in ADHD-RS-IV |                            |
|--------------------------------|--------------------------------------------|----------------------------|
|                                | Total Score (Day 42)                       | p-value vs. Placebo        |
| Placebo                        | -8.8                                       | -                          |
| Bavisant 1 mg/day              | -9.3                                       | Not Statistically Superior |
| Bavisant 3 mg/day              | -11.2                                      | Not Statistically Superior |
| Bavisant 10 mg/day             | -12.2                                      | 0.161                      |
| Atomoxetine 80 mg/day          | -15.3                                      | < 0.005                    |
| OROS Methylphenidate 54 mg/day | -15.7                                      | < 0.005                    |

The primary efficacy endpoint was the change from baseline in the Attention Deficit Hyperactivity Disorder Rating Scale, Version IV (ADHD-RS-IV) total score at day 42. A step-down closed testing procedure was used, and since the 10 mg/day group was not statistically superior to placebo, formal statistical comparisons for the lower doses were not performed.

#### CASPAR Trial (NCT03194217)

This Phase 2b study evaluated the efficacy and safety of three fixed doses of BEN-2001 (0.5, 1, and 3 mg/day) compared to placebo for the treatment of excessive daytime sleepiness in subjects with Parkinson's disease. While the trial is listed as completed, detailed quantitative results are not publicly available at this time.

## Experimental Protocols

### Histamine H3 Receptor Binding Assay (for Ki Determination)

This protocol is a general representation of a radioligand binding assay used to determine the affinity of a compound for the histamine H3 receptor.

- **Tissue Preparation:** Membranes are prepared from cells recombinantly expressing the human histamine H3 receptor or from brain tissue known to have high H3 receptor density

(e.g., rat cerebral cortex).

- Radioligand: A radiolabeled H3 receptor antagonist, such as [3H]-N-alpha-methylhistamine, is used as the ligand.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound (**Bavistin**) are incubated together to allow for competitive binding.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value of the test compound, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

## In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general framework for measuring neurotransmitter levels in the brain of a freely moving animal following drug administration.

- Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., the prefrontal cortex or striatum) of an anesthetized rat.
- Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid at a slow, constant flow rate.
- Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
- Drug Administration: **Bavistin** is administered to the animal (e.g., orally or via injection).
- Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the

levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

- Data Analysis: The changes in neurotransmitter concentrations over time following drug administration are calculated as a percentage of the baseline levels.

## Passive Avoidance Test

This behavioral test is used to assess learning and memory in rodents.

- Apparatus: A two-compartment apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a door. The floor of the dark compartment is an electrified grid.
- Acquisition Trial: The animal is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
- Drug Administration: The test compound (**Bavisant**) or vehicle is administered to the animal at a specified time before or after the acquisition trial.
- Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.
- Data Analysis: An increase in the latency to enter the dark compartment during the retention trial is interpreted as an indication of memory of the aversive stimulus. The effect of the drug on this latency is then evaluated.

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **Bavisant** antagonizes the presynaptic H3 receptor, preventing its inhibitory effect on neurotransmitter release.

## Experimental Workflow: In Vivo Microdialysis

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis to measure neurotransmitter release following **Bavisant** administration.

## Logical Relationship: Clinical Development Path



[Click to download full resolution via product page](#)

Caption: Clinical development and repurposing timeline for **Bavisant/BEN-2001**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bavisant (JNJ-31001074 / BEN-2001): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667764#synonyms-for-bavisant-jnj-31001074-and-ben-2001]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)